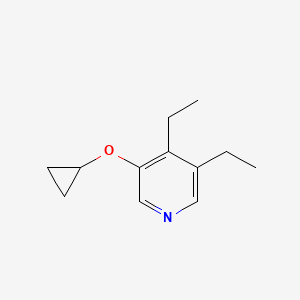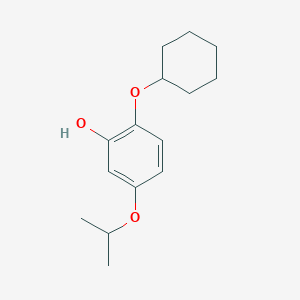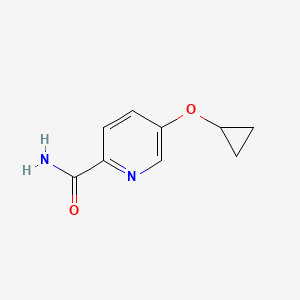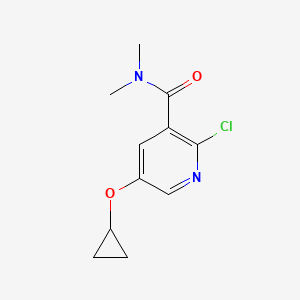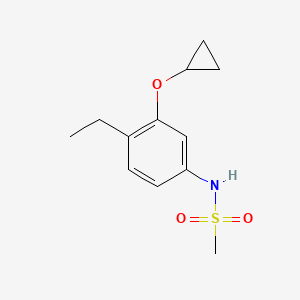
N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide: is an organic compound with the molecular formula C12H17NO3S and a molecular weight of 255.336 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl group attached to an amine group. Sulfonamides are known for their diverse applications in medicinal chemistry and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-4-ethylphenylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds as follows: [ \text{3-Cyclopropoxy-4-ethylphenylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Applications De Recherche Scientifique
Chemistry: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical applications .
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its sulfonamide moiety .
Medicine: Sulfonamides, including this compound, are known for their antibacterial properties and are used in the development of antimicrobial agents .
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity . This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
Methanesulfonamide: A simpler sulfonamide with similar chemical properties.
N-(4-Cyanophenyl)methanesulfonamide: Another sulfonamide with a different substituent on the phenyl ring.
Uniqueness: N-(3-Cyclopropoxy-4-ethylphenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s binding affinity to specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Propriétés
Formule moléculaire |
C12H17NO3S |
|---|---|
Poids moléculaire |
255.34 g/mol |
Nom IUPAC |
N-(3-cyclopropyloxy-4-ethylphenyl)methanesulfonamide |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-4-5-10(13-17(2,14)15)8-12(9)16-11-6-7-11/h4-5,8,11,13H,3,6-7H2,1-2H3 |
Clé InChI |
VDBWQPCAEFWCOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


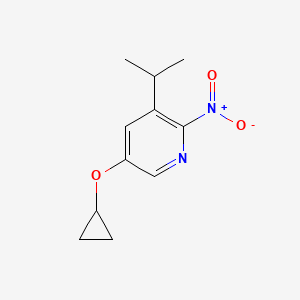
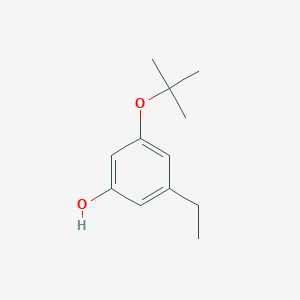

![[2-Iodo-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14837435.png)
